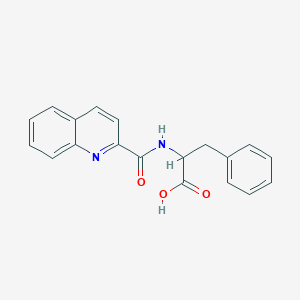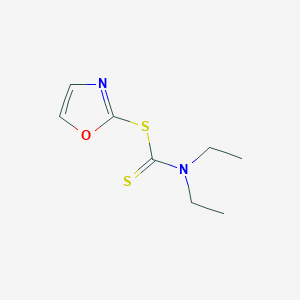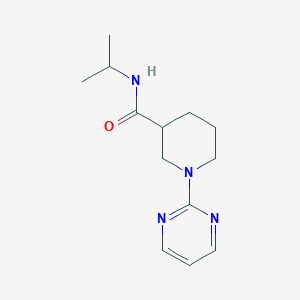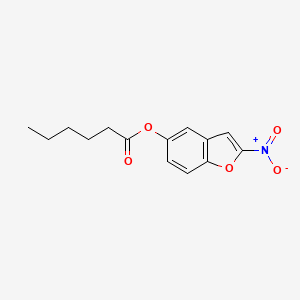
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol: Unique due to its specific stereochemistry and biological activity.
Thietanose Nucleosides: Similar in structure but differ in their antiviral activity and toxicity profiles.
Oxetanocin A Analogs: Share some structural features but have different binding modes and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its biological activity and chemical properties. This compound’s ability to act as a chiral building block and its potential therapeutic applications make it a valuable molecule in scientific research and industry .
Eigenschaften
Molekularformel |
C7H15NO4 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-4(10)7(12)6(8)5(11)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
RVHKEUIYGMIGOM-DBRKOABJSA-N |
Isomerische SMILES |
CN1C[C@H]([C@H]([C@H]1[C@@H](CO)O)O)O |
Kanonische SMILES |
CN1CC(C(C1C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)


![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)

![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)





![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)

